molecular formula C11H15N3O4 B1343014 Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate CAS No. 92491-67-3

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

Cat. No.: B1343014
CAS No.: 92491-67-3
M. Wt: 253.25 g/mol
InChI Key: JGHNMFQIFLJPRR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates. It is characterized by the presence of a tert-butyl ester group and a nitrophenyl group attached to a hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrazine derivatives, aldehydes, and reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride, hydrogen gas), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted hydrazinecarboxylates. These products can be further utilized in various chemical transformations and applications .

Scientific Research Applications

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate involves its interaction with molecular targets through its hydrazine and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or participate in catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological assays .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-nitrophenyl)hydrazinecarboxylate
  • Methyl 2-(4-nitrophenyl)hydrazinecarboxylate
  • Propyl 2-(4-nitrophenyl)hydrazinecarboxylate

Uniqueness

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability.

Properties

IUPAC Name

tert-butyl N-(4-nitroanilino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-4-6-9(7-5-8)14(16)17/h4-7,12H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHNMFQIFLJPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618722
Record name tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92491-67-3
Record name tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92491-67-3
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